1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea
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Overview
Description
1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms. This compound is notable for its unique structure, which includes a phenyl group and a long alkyl chain, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the condensation of a primary amine with carbon disulfide in an aqueous medium, followed by the addition of an alkyl halide to form the desired thiourea derivative . This reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of thioureas, including this compound, often involves the use of carbamoyl isothiocyanates as starting materials. These compounds react with primary amines to form the desired thiourea derivatives. The process is scalable and can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiocarbonyl group can yield thiols or amines.
Substitution: The phenyl and alkyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with a similar thiocarbonyl group but lacking the phenyl and alkyl substituents.
N-Phenylthiourea: Contains a phenyl group but lacks the long alkyl chain.
Phenylthiocarbamide: Similar structure but different functional groups and properties.
Uniqueness
1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea is unique due to its long alkyl chain and phenyl substituents, which confer distinct chemical and biological properties. These structural features enhance its solubility, reactivity, and potential for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
CAS No. |
52420-82-3 |
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Molecular Formula |
C22H30N4S2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea |
InChI |
InChI=1S/C22H30N4S2/c27-21(25-19-13-7-5-8-14-19)23-17-11-3-1-2-4-12-18-24-22(28)26-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
CWPNQVFMLJDYOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCCCCCCCNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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